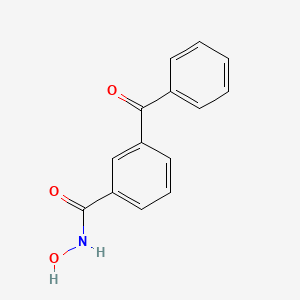

3-Benzoyl-N-hydroxy-benzamide

説明

Structure

3D Structure

特性

分子式 |

C14H11NO3 |

|---|---|

分子量 |

241.24 g/mol |

IUPAC名 |

3-benzoyl-N-hydroxybenzamide |

InChI |

InChI=1S/C14H11NO3/c16-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)14(17)15-18/h1-9,18H,(H,15,17) |

InChIキー |

LAZDNRBVPKMJSY-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)NO |

製品の起源 |

United States |

Ii. Synthetic Methodologies for 3 Benzoyl N Hydroxy Benzamide and Structural Analogues

Strategies for Constructing the N-Hydroxybenzamide Core

The N-hydroxybenzamide scaffold is a crucial component, and its synthesis can be achieved through various methods, primarily involving amidation and condensation reactions.

Amidation Reactions and Condensation Processes

Amidation reactions are a fundamental approach to forming the N-hydroxybenzamide core. This typically involves the reaction of a benzoic acid derivative with hydroxylamine (B1172632) or its protected forms. One common method is the direct amide formation by reacting a 2-hydroxybenzoic acid with an appropriate amine under acidic conditions. smolecule.com The use of coupling agents, such as carbodiimides like EDC·HCl in conjunction with additives like HOBt, can facilitate this transformation by activating the carboxylic acid for amide or ester formation. nih.gov These reagents are instrumental in suppressing racemization and improving the efficiency of the synthesis. nih.gov

Condensation processes also play a significant role. For instance, N-benzyl-2-hydroxybenzamide can react with aldehydes or ketones to form Schiff bases. smolecule.com Furthermore, polycondensation processes can be employed to create condensation polymers, where the reaction mixture is dispersed in a continuous vapor phase and heated to facilitate polymerization. google.com

A variety of solvents can be utilized for these reactions, with polar aprotic solvents like acetonitrile (B52724) being noted to enhance the nucleophilicity of hydroxylamine derivatives. The choice of solvent and reaction conditions, such as temperature and the use of catalysts, is critical for optimizing the yield and purity of the N-hydroxybenzamide product.

Utilization of Specific Precursors (e.g., Isatoic Anhydride) in N-Hydroxybenzamide Synthesis

Isatoic anhydride (B1165640) is a versatile precursor in the synthesis of N-hydroxybenzamide derivatives. researchgate.nettandfonline.com It can react with different hydroxamic acids in a one-pot synthesis to produce 2-amino-N-hydroxybenzamide derivatives in good to excellent yields. researchgate.netfigshare.comresearchgate.net This reaction often proceeds efficiently in solvents like acetonitrile at room temperature. researchgate.net The unique physicochemical properties and reactivity of isatoic anhydride make it a valuable starting material for a range of organic compounds. researchgate.net

The synthesis of the required hydroxamic acids themselves can be accomplished from the corresponding carboxylic acids in a two-step procedure. researchgate.net Both aliphatic and aromatic hydroxamic acids have been shown to react effectively with isatoic anhydride and its substituted derivatives. researchgate.net

Regioselective Introduction of the 3-Benzoyl Moiety

The introduction of the benzoyl group at the 3-position of the N-hydroxybenzamide scaffold requires precise control over the regioselectivity of the reaction.

Approaches to Benzoylation of N-Hydroxybenzamide Scaffolds

Friedel-Crafts benzoylation is a primary method for introducing a benzoyl group onto an aromatic ring. imist.maimist.ma This electrophilic aromatic substitution reaction is typically catalyzed by Lewis acids such as AlCl₃, BF₃, FeCl₃, or strong protic acids. imist.maimist.ma To mitigate the environmental concerns associated with these traditional catalysts, more environmentally friendly solid acid catalysts like zeolites have been increasingly used. imist.maresearchgate.net Microwave-assisted, solvent-free conditions have also been shown to dramatically reduce reaction times. imist.maresearchgate.net

The regioselectivity of the benzoylation (ortho, meta, or para) is influenced by the existing substituents on the aromatic ring. imist.maresearchgate.net Theoretical studies using density functional theory (DFT) can help predict the positional selectivity by analyzing local nucleophilicity indices. imist.maimist.ma For monosubstituted benzenes with activating groups, benzoylation often occurs exclusively at the para position. researchgate.net

Functional Group Compatibility and Protection Strategies

During the synthesis of complex molecules like 3-benzoyl-N-hydroxy-benzamide, protecting groups are often necessary to prevent unwanted side reactions with reactive functional groups. nih.govjocpr.com The choice of protecting group is critical and depends on its stability, ease of installation and removal, and compatibility with other reaction conditions. jocpr.com

Common protecting groups for hydroxyl groups include ethers (e.g., methyl, benzyl), acetals, and silyl (B83357) ethers. nih.govgoogle.com For amino groups, benzoyl (Bz) and other acyl groups are frequently used. jocpr.com For instance, in the synthesis of N-benzoyl-2-hydroxybenzamides, the hydroxyl group of 2-hydroxybenzoic acid may be protected before reaction with an amine, followed by a deprotection step. google.com

Selective deprotection is also a key consideration. For example, a 2-protected hydroxy group on a benzamide (B126) can be selectively deprotected by reaction with a secondary or tertiary amine, without affecting other substituents on the benzene (B151609) ring. google.com Catalytic hydrogenation over palladium-on-carbon is another common method for the deprotection of benzyl (B1604629) groups. nih.govnih.gov

Synthesis of Diverse this compound Derivatives

The synthesis of a variety of this compound derivatives allows for the exploration of structure-activity relationships. This can be achieved by introducing different substituents on either the benzoyl moiety or the N-hydroxybenzamide core.

For example, various substituted N-benzoyl-2-hydroxybenzamides have been synthesized by reacting salicylamide (B354443) with a range of acid chlorides in refluxing pyridine. nih.gov Similarly, O-substituted derivatives of N-(3-hydroxyphenyl)benzamide can be prepared via O-alkylation by reacting the parent molecule with different alkyl halides. researchgate.net The synthesis of N-(substituted coumarin-3-yl) benzamides has been achieved through the cyclocondensation of 2-hydroxy-benzaldehyde derivatives with N-benzoylglycine. ajol.info

The table below provides examples of reaction conditions for the synthesis of various benzamide derivatives, illustrating the diversity of applicable methods.

| Product | Starting Materials | Reagents and Conditions | Yield (%) |

| 2-Amino-N-hydroxybenzamide derivatives | Isatoic anhydride, Hydroxamic acids | Acetonitrile, Room Temperature | Good to Excellent |

| N-Benzoyl-2-hydroxybenzamides | Salicylamide, Acid chlorides | Pyridine, Reflux | Modest to Very Good |

| 3-O-derivatives of N-(3-hydroxyphenyl)benzamide | N-(3-hydroxyphenyl)benzamide, Alkyl halides | Na-ethoxide, C₂H₅OH, Reflux | - |

| N-(Substituted coumarin-3-yl) benzamides | 2-Hydroxybenzaldehyde derivatives, N-Benzoylglycine | Fused sodium acetate, Acetic anhydride, Fusion | Good |

This table is illustrative and based on findings from various sources. researchgate.netnih.govresearchgate.netajol.info Yields are reported as described in the respective literature.

O-Alkylation and Etherification Pathways

O-alkylation and etherification are pivotal reactions in the derivatization of hydroxamic acids, including structural analogues of this compound. These pathways allow for the modification of the hydroxyl group, which can significantly impact the compound's physicochemical properties and biological activity.

A common strategy involves the O-alkylation of a phenol-containing benzamide precursor. For instance, N-(3-hydroxyphenyl) benzamide can be synthesized through the condensation of 3-hydroxyaniline with benzoyl chloride. researchgate.net The resulting parent molecule serves as a versatile intermediate for further derivatization. Subsequent O-alkylation with various alkyl halides under reflux conditions in the presence of a base like sodium ethoxide in ethanol (B145695) yields a series of 3-O-derivatives. researchgate.net This method has been successfully employed to prepare a range of analogues with varying alkyl substituents. researchgate.net

The reaction conditions for O-alkylation can be tailored to the specific substrate and alkylating agent. For example, the synthesis of N-butyl-p-hydroxybenzamide analogues involves O-alkylation of the parent compound with different alkylating agents to yield a variety of substituted products. acs.org Similarly, 3-(benzyloxy)-N-butylbenzamide derivatives can be prepared through the O-alkylation of 3-hydroxy-N-butylbenzamide. acs.org These reactions highlight the versatility of O-alkylation in creating a diverse library of benzamide analogues.

Ionic liquids have also been explored as alternative media for O-alkylation reactions, offering a potentially greener and more efficient approach. researchgate.net

Table 1: Examples of O-Alkylated Derivatives of N-(3-hydroxyphenyl)benzamide researchgate.net

| Derivative Name | Alkyl Halide Used | Yield (%) | Melting Point (°C) |

| N-(3-Methoxyphenyl)benzamide | Methyl iodide | 70.42 | 150-152 |

| N-(3-Ethoxyphenyl)benzamide | Ethyl iodide | 73.12 | 145-147 |

| N-[3-(Propan-2-yloxy)phenyl]benzamide | 2-Bromopropane | 68.25 | 138-140 |

Derivatization through Side-Chain Modifications

Modifying the side chains of this compound and its analogues provides another avenue for structural diversification and the exploration of structure-activity relationships. These modifications can involve alterations to existing functional groups or the introduction of new ones.

One approach involves the derivatization of primary amines. Benzoyl derivatization of primary amines on a peptide backbone, for instance, has been shown to increase the hydrophobicity of the molecule. nih.gov This principle can be applied to benzamide structures containing amino groups to modulate their properties.

In the context of N-benzoyl-2-hydroxybenzamides, further elaboration of the core structure can be achieved through various reactions. nih.gov For example, catalytic hydrogenation can be used to reduce a nitro group to an aniline, which can then be further functionalized. nih.gov The resulting amine can undergo reactions such as acylation to introduce new side chains. nih.gov

The synthesis of benzamide derivatives with dimethylamine (B145610) side chains has been accomplished by reacting a benzamide or picolinamide (B142947) precursor with chloroethyldimethylamine in the presence of a base. nih.gov This highlights a method for introducing amine-containing side chains, which can be crucial for biological activity.

The benzamide core itself can be considered a pharmacophore, and attaching different side chains can enhance molecular flexibility and binding affinity to biological targets. For instance, the introduction of a 2-oxopropyl side chain has been explored to improve the pharmacokinetic properties of benzamide derivatives.

Table 2: Examples of Side-Chain Modified Benzamide Derivatives

| Starting Material | Modification Reaction | Resulting Functional Group | Reference |

| N-Benzoyl-2-hydroxybenzamide with nitro group | Catalytic Hydrogenation | Aniline | nih.gov |

| Aniline derivative of N-benzoyl-2-hydroxybenzamide | Acylation | Amide | nih.gov |

| Benzamide with hydroxyl group | Reaction with chloroethyldimethylamine | Dimethylamine side chain | nih.gov |

| Benzamide core | Introduction of a 2-oxopropyl group | Ketone |

Multi-Component Reactions and Diversity-Oriented Synthesis

Multi-component reactions (MCRs) and diversity-oriented synthesis (DOS) are powerful strategies for the rapid generation of complex molecules from simple starting materials in a single step. scispace.comresearchgate.net These approaches are particularly valuable for creating libraries of structurally diverse compounds for high-throughput screening in drug discovery. scispace.comrsc.org

A diversity-oriented synthesis of bioactive benzanilides has been developed using a regioselective C(sp²)–H hydroxylation strategy. rsc.orgnih.govresearchgate.net This method allows for the synthesis of a wide range of ortho-hydroxylated benzanilides with excellent regioselectivity and good yields. nih.govresearchgate.netrsc.org The regioselectivity can be controlled by the choice of catalyst, with Ru(II) and Pd(II) catalysts showing different preferences. rsc.orgnih.govrsc.org This strategy provides a rapid route to a diverse collection of benzanilide (B160483) derivatives that can be screened for various biological activities. nih.gov

The Petasis borono–Mannich reaction is another example of a three-component reaction that has been widely used to access allylamines and can be adapted for the synthesis of more complex structures. acs.org MCRs can also be used to synthesize thiazole (B1198619) derivatives, which can be incorporated into larger benzamide structures. For example, a one-pot, three-component reaction of benzoyl isothiocyanate, an amine, and a bromoacetate (B1195939) derivative can yield Z-N-(3-substituted-4-oxothiazolidine-2-ylidene) benzamides. researchgate.net

The Ugi and Biginelli reactions are other well-known MCRs that have been employed to generate diverse molecular scaffolds. scielo.br These reactions, along with others, provide efficient pathways to complex molecules and are central to the philosophy of diversity-oriented synthesis. scispace.combeilstein-journals.org The goal of DOS is to vary not only the building blocks but also the stereochemistry, functional groups, and molecular frameworks to achieve maximum structural diversity. scispace.com

Catalytic Approaches and Reaction Optimization in this compound Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of this compound and its analogues. Various catalytic systems, including transition metals and organocatalysts, have been developed to promote key bond-forming reactions and optimize reaction conditions.

Transition metal catalysts, particularly those based on palladium and rhodium, are widely used in C-H activation and cross-coupling reactions to construct the benzamide framework. nih.govacs.org For instance, Pd(II)-catalyzed C-H hydroxylation has been used to introduce hydroxyl groups ortho to an acylated amine group in benzanilides. rsc.org Rh(III)-catalyzed C-H activation/cyclization of benzamides with diazonaphthalen-2(1H)-ones has been developed for the synthesis of lactones. acs.org The optimization of these catalytic reactions involves screening different catalysts, oxidants, and solvents to achieve high yields and regioselectivity. rsc.org For example, in the hydroxylation of benzanilides, K₂S₂O₈ was found to be a superior oxidant. rsc.org

Organocatalysis offers an alternative, metal-free approach to the synthesis of chiral benzamides. Bifunctional organocatalysts bearing both hydrogen-bond donor and acceptor moieties have been successfully applied in the enantioselective synthesis of axially chiral benzamides via aromatic electrophilic bromination. beilstein-journals.org The optimization of these reactions involves screening different catalysts and reaction conditions to achieve high enantioselectivity. beilstein-journals.org

Reaction optimization is a critical aspect of developing scalable and efficient synthetic routes. This includes adjusting parameters such as temperature, solvent, and reaction time. For example, the phenolysis of benzamide to produce phenyl benzoate (B1203000) has been optimized by studying the effects of the amount of CeO₂ catalyst, temperature, and solvent. researchgate.net In the context of large-scale synthesis, flow reactors can offer advantages over batch reactors in terms of heat and mass transfer, leading to improved yields and purity.

Table 3: Catalytic Systems and Optimization Parameters

| Reaction Type | Catalyst | Key Optimization Parameters | Outcome | Reference |

| C-H Hydroxylation | Ru(II) or Pd(II) complexes | Catalyst loading, oxidant (e.g., K₂S₂O₈), solvent | High regioselectivity and yield | rsc.org |

| Enantioselective Bromination | Bifunctional organocatalyst | Catalyst structure, brominating agent, solvent | Moderate to good enantioselectivity | beilstein-journals.org |

| Phenolysis of Benzamide | CeO₂ | Catalyst amount, temperature, solvent | Optimized yield of phenyl benzoate | researchgate.net |

| C-H Acylation/Cyclization | Rh(III) complex | Not specified | Synthesis of hydroxyl isoindolones | mdpi.com |

| Amide Synthesis | Pd/C | Hydrogen pressure, temperature, solvent | High yield of N-Benzoylbenzamide |

Iv. Computational Chemistry and Theoretical Modeling of 3 Benzoyl N Hydroxy Benzamide

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. For compounds like 3-Benzoyl-N-hydroxy-benzamide, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can provide deep insights. tandfonline.comresearchgate.netresearchgate.net These calculations are fundamental for understanding the molecule's behavior at an electronic level.

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. tandfonline.comresearchgate.net In studies of related benzamide (B126) derivatives, DFT has been used to calculate these quantum chemical descriptors to predict their relative stability and reactivity. tandfonline.com For instance, calculations on a series of novel benzamides bearing a sulfonamide moiety showed how substitutions on the phenyl rings influence the HOMO-LUMO gap, thereby modulating their chemical reactivity. tandfonline.com

The introduction of hydroxy and amino groups into benzamide structures has been shown through DFT to shift reactivity towards these functional groups, which can enhance specific properties like antioxidant activity. acs.orgacs.org

Table 1: Representative DFT-Calculated Quantum Chemical Descriptors for Benzamide Derivatives

| Compound Class | Methodology | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) | Key Finding |

|---|---|---|---|---|---|

| Benzamides with Sulfonamide Moiety | DFT/B3LYP/6-31G(d,p) | -6.9 to -7.5 | -1.8 to -2.4 | ~4.7 to 5.3 | Energy gap values indicate high stability, with lower values suggesting higher reactivity for specific derivatives. tandfonline.com |

| N-(Carbomylcarbamothioyl) Benzamide | B3LYP/6-31g(d) | -0.24421 | -0.10246 | 0.14175 | The HOMO-LUMO gap changes significantly through the reaction pathway, indicating varying stability of intermediates and transition states. researchgate.net |

| Benzohydrazide Derivatives | B3LYP/6-311+G(2d,p) | -6.32 | -1.81 | 4.51 | The HOMO and LUMO orbitals are crucial for predicting the chemical stability and reactivity of these organic compounds. researchgate.net |

DFT calculations are instrumental in elucidating reaction mechanisms by mapping potential energy surfaces and identifying transition states (TS). researchgate.net A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary frequency in vibrational analysis. researchgate.net By calculating the activation energies associated with these transition states, chemists can predict the most likely pathway a reaction will follow.

For reactions involving benzamide-like structures, DFT has been used to determine whether a reaction proceeds through a stepwise or concerted mechanism. researchgate.net For example, a DFT study on the synthesis of N-benzoyl urea (B33335) derivatives investigated the reaction between N-benzoyl carbamates and amines, successfully modeling the stepwise and concerted transition states to understand the mechanistic details. researchgate.net Similarly, the reaction mechanism for the formation of N-(carbomylcarbamothioyl) benzamide from urea and benzoyl isothiocyanate was explored, identifying two transition states and an intermediate along the predicted pathway. researchgate.net The rate-determining step in such reactions is typically the one with the highest energy barrier (i.e., the highest energy transition state). researchgate.net

Computational modeling can effectively predict the regioselectivity and stereoselectivity of chemical reactions. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others.

A theoretical study on the reaction of 2-amino-N-hydroxy-benzamide with a phosphinyl chloride derivative explored two possible pathways leading to two different regioisomeric products. researchgate.net DFT calculations predicted that one regioisomer was thermodynamically favored by a significant energy difference (9.44 kcal/mol), thus explaining the regioselective outcome of the synthesis. researchgate.net Conformational analysis, often performed as part of these studies, helps to understand how the spatial arrangement of atoms influences reaction outcomes. For instance, the preferred conformation of a molecule can dictate which face is more accessible for an incoming reagent, thereby controlling stereoselectivity. mdpi.com

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govresearchgate.net The process involves placing the ligand into the protein's binding site and calculating a "docking score," which estimates the binding affinity. researchgate.net

Derivatives of benzamide are frequently studied as inhibitors for various enzymes. Docking studies on N-(2-aminophenyl)-benzamide derivatives targeting Histone Deacetylase 2 (HDAC2), a cancer target, revealed that specific substitutions led to high binding energies and crucial hydrogen bond interactions with key amino acid residues like Cys156 and His146. researchgate.net In another study, novel benzamides with a sulfonamide moiety were docked into the active site of human carbonic anhydrase II, showing favorable binding scores compared to the standard drug Acetazolamide. tandfonline.com Molecular dynamics simulations often follow docking to validate the stability of these interactions. mdpi.comresearchgate.net

Table 2: Examples of Molecular Docking Studies on Benzamide Derivatives

| Compound Class | Protein Target (PDB ID) | Docking Software/Method | Best Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| N-(2-amino-5-(1H-imidazol-2-yl)phenyl)benzamide | HDAC2 (3MAX) | LigandFit (Discovery Studio) | -83.7 | Cys156, His146, Gly154 researchgate.net |

| Benzamides with Sulfonamide Moiety | Human Carbonic Anhydrase II | Not Specified | -9.4 | Not Specified tandfonline.com |

| (E)-3-chloro-N-cinnamoyl-4-methoxybenzamide | MMP-2 | AutoDock | -8.50 | Not Specified researchgate.net |

| Benzoyl dialkylurea derivatives | DNA gyrase (6M1S) | Not Specified | Not Specified | Interaction with DNA gyrase proposed as mechanism of action. um-surabaya.ac.id |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are used to predict the activity of new, untested compounds, thereby streamlining the drug discovery process. nih.gov

To build a QSAR model, molecular descriptors (numerical representations of chemical information) are calculated for a series of compounds with known activities. Statistical methods are then used to generate an equation that relates these descriptors to the activity. jppres.com For example, a QSAR study on benzylidene hydrazine (B178648) benzamide derivatives as anticancer agents against a human lung cancer cell line produced a statistically significant equation relating activity (pIC50) to descriptors like Log S (solubility) and MR (molar refractivity). jppres.com

3D-QSAR models, which consider the three-dimensional properties of molecules, have been developed for heteroaromatic benzamide derivatives to predict their antioxidative activity. acs.orgscispace.com These models help identify the key structural features—such as the placement of hydrogen bond donors/acceptors or hydrophobic groups—that are critical for biological activity. tandfonline.com

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static snapshot of ligand-protein binding, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and protein, the stability of the complex, and the dynamics of their interactions. mdpi.com

For benzamide inhibitors, MD simulations have been used to assess the stability of the docked poses. mdpi.comresearchgate.net These simulations can reveal whether key interactions, such as hydrogen bonds identified in docking, are maintained over the simulation time. mdpi.com For example, a 20 ns MD simulation of new benzamide derivatives with the acetylcholinesterase (AChE) enzyme showed that the ligands reduced the flexibility of the enzyme, suggesting a mechanism of inhibition by increasing its stiffness. mdpi.com Analysis of the number of hydrogen bonds formed between the ligand and receptor during the simulation provides a measure of the binding stability. researchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry is widely used to predict spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. DFT methods can accurately calculate parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. acs.orgnih.gov

The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for predicting NMR chemical shifts (¹H and ¹³C). acs.org Studies comparing calculated and experimental NMR data for benzoyl and 2-hydroxybenzoyl compounds have shown that DFT (specifically BLYP functional) provides better accuracy for aromatic protons and carbons than other methods like Hartree-Fock (HF). acs.org Theoretical calculations of vibrational spectra (IR) can help in assigning the observed experimental bands to specific molecular motions, such as C=O stretching or N-H bending. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict UV-Vis electronic transition spectra. researchgate.netresearchgate.net This computational support is invaluable for confirming the structure of target molecules like this compound.

Analysis of Steric and Electronic Effects on Molecular Properties

Steric Effects

Steric hindrance in this compound is primarily dictated by the spatial arrangement of its two phenyl rings and the central amide linkage. The benzoyl group introduces significant steric bulk, which influences the molecule's preferred conformation.

Conformational Analysis: The rotational freedom around the C-C and C-N bonds connecting the two aromatic rings and the amide group is restricted. To minimize steric clash between the ortho-hydrogens of the phenyl rings, the molecule is forced into a non-planar conformation. This twisting is crucial for its three-dimensional shape and influences how it can interact with other molecules or biological targets. In related benzanilide (B160483) systems, computational studies have shown that steric factors can be the primary controller of regioselectivity in certain chemical reactions. rsc.orgrsc.org For instance, the steric bulk of substituents has been found to determine the outcomes in Ru-catalyzed hydroxylations of benzanilides. rsc.orgrsc.org

Impact on Reactivity: The bulky nature of the benzoyl group can shield adjacent functional groups, particularly the amide N-H and the hydroxyl O-H, from reactants. This steric shielding can decrease the rate of reactions involving these sites. The accessibility of the lone pairs on the carbonyl and hydroxyl oxygens is also affected, which has implications for coordination chemistry and hydrogen bond formation.

Electronic Effects

The electronic landscape of this compound is shaped by the cumulative effects of its constituent functional groups. The benzoyl group acts as an electron-withdrawing group (EWG), while the hydroxyl group can have more complex, dual electronic effects.

Electron Distribution: The carbonyl function of the benzoyl group withdraws electron density from the attached phenyl ring via resonance and inductive effects. Similarly, the amide carbonyl withdraws density from the N-hydroxy-benzamide moiety. Computational analyses, such as the generation of molecular electrostatic potential (MESP) maps, are used to visualize this electron distribution. nih.gov These maps typically show regions of negative potential (electron-rich) around the carbonyl and hydroxyl oxygens, making them sites for electrophilic attack or hydrogen bond donation.

Influence of Substituents: Studies on substituted benzamides demonstrate the profound impact of electronic effects on molecular properties. Electron-donating groups (EDGs), such as methoxy (B1213986) or hydroxyl groups on the aromatic rings, can enhance antioxidant properties by stabilizing the resulting radical species. acs.orgacs.org Conversely, the presence of an EWG like the benzoyl group in this compound influences the acidity of the N-hydroxy proton and the nucleophilicity of the amide nitrogen. In studies of other benzanilides, electronic effects were found to be the dominant factor in controlling the regioselectivity of Pd-catalyzed reactions. rsc.orgrsc.org

Intramolecular Hydrogen Bonding: A critical feature resulting from both steric and electronic effects is the potential for intramolecular hydrogen bonding. The proximity and orientation of the N-hydroxy group and the adjacent benzoyl carbonyl oxygen, dictated by steric constraints, could allow for the formation of a stabilizing hydrogen bond. Theoretical studies on similar aromatic compounds with ortho-hydroxy and carbonyl groups confirm that such interactions significantly influence molecular planarity and proton transfer energy. acs.org The strength of this bond is governed by the electronic characteristics (acidity and basicity) of the donor and acceptor groups. acs.org

The following table summarizes the anticipated steric and electronic contributions of the key functional groups in this compound based on computational studies of analogous structures.

| Functional Group | Predominant Effect | Consequence on Molecular Properties |

| Benzoyl Group | Steric: High bulk | - Forces a non-planar molecular conformation.- Shields adjacent functional groups, potentially reducing reactivity. |

| Electronic: Electron-withdrawing | - Reduces electron density on the central amide.- Influences the acidity of the N-OH group. | |

| N-hydroxy Group | Electronic: Electron-donating (lone pairs) and withdrawing (inductive) | - Participates in resonance with the amide carbonyl.- Acts as a hydrogen bond donor. |

| Amide Linkage | Electronic: Resonance delocalization | - Confers partial double-bond character to the C-N bond, restricting rotation.- Creates a planar amide unit. |

Detailed research findings from computational models provide quantitative data on these effects. The table below presents typical parameters that are analyzed in theoretical studies to understand these influences, using related benzoyl compounds as a reference. nih.govacs.org

| Parameter | Significance | Expected Influence in this compound |

| Dihedral Angles | Measure the twist between the phenyl rings and the central amide plane. | Significant deviation from 0° or 180° to minimize steric repulsion. |

| Bond Lengths (C=O, C-N) | Indicate the strength and character of the bonds. | The amide C-N bond is expected to be shorter than a typical single bond due to resonance. The C=O bond may be slightly elongated if involved in strong hydrogen bonding. |

| Atomic Charges (Mulliken, NBO) | Quantify the electron distribution across the molecule. | Negative charges are concentrated on oxygen atoms; positive charges on carbonyl carbons. |

| HOMO-LUMO Energy Gap | Relates to chemical reactivity and electronic transitions. nih.gov | The electron-withdrawing nature of the benzoyl group is expected to lower the LUMO energy, affecting the gap. |

V. Structure Activity Relationship Sar Investigations of 3 Benzoyl N Hydroxy Benzamide Derivatives

Modulation of Biological Activity through Substituent Variation on Aromatic Rings

The two aromatic rings of the benzophenone (B1666685) core serve as "capping groups" that can be modified to influence target binding, selectivity, and physicochemical properties. Research on related structures, such as 2-(3-benzoylphenyl)propanoic acid derivatives and other benzamides, provides a framework for understanding these effects. nih.govresearchgate.net

Substitutions on the benzoyl ring (Ring A) and the benzamide (B126) ring (Ring B) can dramatically alter biological activity. For instance, in studies of related 2-(4-hydroxy-3-benzoyl)benzamide derivatives, which share the 3-benzoylbenzamide core, the nature and position of substituents on an attached phenyl ring were shown to be critical for anti-inflammatory activity. researchgate.net Derivatives with electron-donating groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) and electron-withdrawing groups like chlorine (-Cl) on this outer ring exhibited varying levels of activity. researchgate.net

For example, a derivative featuring a hydroxyl group at the ortho-position of the terminal phenyl ring showed noteworthy membrane-stabilizing activity, a measure of anti-inflammatory potential. nih.gov This suggests that hydrogen bond-donating capabilities in this region can be beneficial. In contrast, derivatives with chlorine or methoxy groups also showed good activity, indicating that both electronic and steric factors play a role. researchgate.net

Table 1: Effect of Substituents on the Biological Activity of Related Benzamide Derivatives

| Compound Series | Ring Modified | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 2-(4-hydroxy-3-benzoyl)benzamide-5-phenyl-1,3,4-oxadiazoles | Terminal Phenyl Ring | 2-OH | Noteworthy membrane stabilizing activity | nih.gov |

| 2-(4-hydroxy-3-benzoyl)benzamide-5-phenyl-1,3,4-oxadiazoles | Terminal Phenyl Ring | 4-Cl | Good radical scavenging activity | researchgate.net |

| 2-(4-hydroxy-3-benzoyl)benzamide-5-phenyl-1,3,4-oxadiazoles | Terminal Phenyl Ring | 4-OCH₃ | Moderate antioxidant activity | researchgate.net |

| N-Benzoyl-2-hydroxybenzamides | Benzoyl Ring (Ring A) | 4-CF₃ | Potent antiprotozoal activity | nih.gov |

| N-Benzoyl-2-hydroxybenzamides | Benzoyl Ring (Ring A) | 4-Ethyl | Initial hit compound with good activity | nih.gov |

Effects of Modifications to the N-Hydroxyamide Moiety

The N-hydroxyamide (-CONHOH), or hydroxamic acid, is arguably the most critical functional group in this class of compounds. It typically functions as a zinc-binding group (ZBG), chelating a crucial Zn²⁺ ion in the active site of metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). tandfonline.comekb.eg This interaction is fundamental to the mechanism of inhibition for many of these derivatives.

Given its importance, modifications to the N-hydroxyamide moiety are often detrimental to activity.

Removal or Replacement : Replacing the hydroxamic acid with a simple amide (-CONH₂) or a carboxylic acid (-COOH) generally leads to a significant loss of inhibitory potency against metalloenzymes, underscoring its essential role in zinc chelation.

Bioisosteric Replacement : In some contexts, other zinc-binding groups can be substituted. For example, in the development of dual-mechanism drugs from ketoprofen, a 2-(3-benzoylphenyl) structure, the hydroxamic acid derivative proved to be a more potent antitumor agent than its corresponding ketoxime analogue (C=NOH). nih.govresearchgate.net This highlights the superiority of the hydroxamic acid as a pharmacophore for certain targets.

Alkylation/Acylation : Modifying the hydroxyl or amine portion of the hydroxamic acid, for instance, through O-alkylation or N-acylation, disrupts its ability to form the necessary bidentate chelation with the zinc ion, typically abolishing activity.

The N-hydroxyamide group is considered the "warhead" of the molecule, providing a qualitative effect that enables potent inhibition, while the rest of the molecule fine-tunes the potency and selectivity. nih.gov

Influence of Linker and Core Structure Diversity

The benzophenone framework of 3-Benzoyl-N-hydroxy-benzamide acts as a central scaffold or linker connecting the aromatic capping groups to the N-hydroxyamide. The rigidity and conformation of this core are critical for orienting the functional groups correctly within the target's binding site.

Studies on HDAC inhibitors show that the nature of the linker region significantly impacts potency. nih.gov While the 3-benzoylbenzamide core provides a relatively rigid structure, variations can be explored:

Flexibility : Introducing more flexible linkers, such as an alkyl chain instead of the benzophenone ketone, can alter the binding mode and activity. For example, in a related series, converting a rigid imide linker to a more flexible urea (B33335) linker was explored to understand its importance for biological activity. nih.gov

Core Isomerism : The position of the benzoyl group is critical. The difference between a 3-benzoyl, 4-benzoyl, or 2-benzoyl substitution pattern changes the geometry of the molecule, affecting how the aromatic rings and the hydroxamic acid are presented to the target protein. Studies on substituted benzamides have shown that the substitution pattern (ortho, meta, para) profoundly influences activity and selectivity. nih.gov

Scaffold Hopping : Replacing the central benzophenone core with other scaffolds is a common strategy in drug discovery. For instance, replacing the benzamide portion with a phenoxazine (B87303) scaffold while retaining a benzoylphenyl capping group and a hydroxamic acid ZBG created potent HDAC inhibitors. tandfonline.com This demonstrates that while the benzophenone core is effective, other scaffolds can also achieve the desired spatial arrangement of key pharmacophoric elements.

Identification of Key Pharmacophoric Elements for Target Engagement

A pharmacophore model is an abstract representation of the key molecular features necessary for biological activity. irjmets.com For hydroxamic acid-based enzyme inhibitors like this compound derivatives, a well-established three-component pharmacophore model is often applicable, particularly for targets like HDACs. tandfonline.comekb.egnih.gov

The essential pharmacophoric elements are:

Zinc-Binding Group (ZBG) : This is the N-hydroxyamide moiety, which forms crucial coordinate bonds with the zinc ion in the enzyme's active site. It is often the most conserved feature among active compounds. ekb.eg

Linker/Core Scaffold : This is the central part of the molecule, in this case, the benzophenone core. It provides the correct length and rigidity to span the distance from the surface of the enzyme to the active site pocket. Its role is to properly position the other two elements.

Capping Group : These are the terminal aromatic rings (the benzoyl group and the substituted phenyl of the benzamide). They interact with residues on the rim or surface of the enzyme's active site, often through hydrophobic or π-π stacking interactions. These interactions are key drivers of inhibitor potency and isoform selectivity. tandfonline.com

Molecular docking studies on related compounds confirm this model. For instance, docking of a 2-(3-benzoyl phenyl)propanohydroxamic acid into the active site of MMPs showed the hydroxamic acid group interacting with the catalytic zinc ion, while the benzoylphenyl portion occupied a hydrophobic pocket. researchgate.net Similarly, models of HDAC inhibitors show the hydroxamic acid deep in the active site channel bound to zinc, with the capping group interacting with surface residues. acs.org

Strategies for Optimizing Potency and Selectivity of this compound Analogues

Optimizing the this compound scaffold involves a systematic approach based on SAR data and pharmacophore models to enhance potency against the desired target while minimizing effects on other targets (improving selectivity).

Capping Group Modification : This is the most common strategy for improving potency and selectivity. By adding various substituents (e.g., alkyl, alkoxy, halogen, trifluoromethyl) to different positions on the two aromatic rings, one can probe for additional favorable interactions with the target protein. For example, SAR studies on N-benzoyl-2-hydroxybenzamides showed that adding a trifluoromethyl group to the benzoyl ring significantly boosted antiprotozoal activity. nih.gov In another series, π-π stacking interactions between a larger capping group and the target protein were credited with increasing potency. tandfonline.com

Linker Optimization : While the benzophenone core is relatively rigid, subtle modifications can be beneficial. For example, introducing a small alkyl group, as seen in the 2-(3-benzoylphenyl)propanohydroxamic acid analogue, can provide an optimal fit into a specific hydrophobic sub-pocket of the target, thereby increasing potency. nih.gov

Conformational Constraint : Introducing elements that lock the molecule into a more favorable, "bioactive" conformation can reduce the entropic penalty of binding and thus increase potency. This could involve cyclizing the linker or introducing rigid groups that restrict bond rotation.

Structure-Based Design : If the 3D structure of the target enzyme is known, computational tools like molecular docking can be used to design new analogues. researchgate.net This allows for the rational design of substituents on the capping groups that can form specific hydrogen bonds or hydrophobic interactions with amino acid residues in the binding site, leading to improved affinity and selectivity.

Selectivity-Guided Modifications : Achieving selectivity often involves exploiting subtle differences in the active sites of related enzymes. For example, if one HDAC isoform has a larger surface pocket than another, designing a derivative with a bulkier capping group that only fits into the larger pocket can confer selectivity.

By combining these strategies, medicinal chemists can iteratively refine the this compound scaffold from a starting hit compound into a highly potent and selective drug candidate.

Vi. Biological Targets and Mechanistic Pharmacology of 3 Benzoyl N Hydroxy Benzamide Analogues

Histone Deacetylase (HDAC) Inhibition Profiles

Analogues of 3-benzoyl-N-hydroxy-benzamide are prominent as inhibitors of histone deacetylases (HDACs), a class of enzymes crucial for epigenetic regulation. nih.govturkjps.org By removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins, HDACs play a significant role in chromatin condensation and transcriptional repression. nih.govresearchgate.net The inhibition of these enzymes by this compound derivatives can lead to the reactivation of tumor suppressor genes, making them attractive candidates for cancer therapy. nih.gov

Pan-HDAC versus Isoform-Selective Inhibition (e.g., Class I, HDAC6, HDAC8)

The landscape of HDAC inhibitors is diverse, ranging from pan-HDAC inhibitors that target multiple HDAC isoforms to those with high selectivity for specific isoforms or classes. nih.govnih.gov While pan-HDAC inhibitors like Vorinostat have been approved for clinical use, they are often associated with side effects due to their broad activity. turkjps.orgnih.gov This has spurred the development of isoform-selective inhibitors to achieve a better therapeutic index. nih.gov

Analogues of this compound have been instrumental in this pursuit, with many derivatives exhibiting selectivity for Class I HDACs (HDAC1, 2, 3, and 8). nih.govnih.govtandfonline.comresearchgate.net For instance, benzamide (B126) derivatives are known for their increased class I selectivity compared to the more common hydroxamate-based inhibitors, which are often pan-HDACis. nih.gov

Class I Selectivity:

HDAC1 & HDAC3: Research has led to the development of benzamide-based HDAC inhibitors with selectivity for HDAC1 and dual selectivity for HDAC1/3. nih.govnih.govacs.org For example, compound 11r, an N-hydroxycinnamamide derivative, showed IC50 values of 11.8 nM for HDAC1 and 3.9 nM for HDAC3, demonstrating significant dual selectivity. acs.org Modifications to the benzamide structure, such as the introduction of a 4-methoxybenzoyl group, have yielded compounds with some selectivity towards HDAC1. nih.gov

HDAC8: A significant focus has been on developing selective HDAC8 inhibitors. researchgate.net Novel N-hydroxy-3-sulfamoylbenzamide-based derivatives have shown potent HDAC8 inhibition in the nanomolar range with considerable selectivity over HDAC2 and HDAC6. researchgate.net Similarly, 2,6-diarylpyridine-based hydroxamic acids have demonstrated good inhibitory activity against HDAC8 with high selectivity relative to HDAC1 and HDAC6. researchgate.net

HDAC6 Selectivity:

While benzamides are generally known for Class I selectivity, certain modifications have led to potent and selective HDAC6 inhibitors. nih.gov Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide were identified as potent leads with unexpected selectivity for HDAC6. researchgate.net Further development of constrained heterocyclic analogues, like tetrahydroisoquinolines, enhanced this selectivity. researchgate.net

The following table summarizes the inhibitory activities of selected this compound analogues against various HDAC isoforms.

| Compound/Derivative Class | Target Isoform(s) | IC50 Values | Selectivity Profile |

| N-hydroxy-3-sulfamoylbenzamides | HDAC8 | Nanomolar range | >180-fold over HDAC2, ~30-fold over HDAC6. researchgate.net |

| 2,6-diarylpyridine-based hydroxamic acids | HDAC8 | 117 nM | 50-fold over HDAC1, 42-fold over HDAC6. researchgate.net |

| N-hydroxycinnamamide (11r) | HDAC1, HDAC3 | 11.8 nM (HDAC1), 3.9 nM (HDAC3) | Dual HDAC1/3 selective. acs.org |

| 4-(aminomethyl)-N-hydroxybenzamide derivatives | HDAC6 | Potent inhibition | Selective over other HDAC subtypes. researchgate.net |

| Trifluoromethyl-substituted benzamide (6l) | HDAC6 | 0.03 µM | 173-fold selective over HDAC1. nih.gov |

Role of Zinc Binding Groups (ZBGs) in HDAC Active Site Chelation

The inhibitory action of this compound analogues against HDACs is critically dependent on their Zinc Binding Group (ZBG). nih.govnih.govtandfonline.com All Class I, II, and IV HDACs are zinc-dependent enzymes, requiring a zinc ion for their catalytic activity. nih.govtandfonline.com The ZBG of an inhibitor chelates this essential zinc ion in the enzyme's active site, thereby blocking its function. nih.govnih.govtandfonline.com

Hydroxamic acid is a widely used and potent ZBG due to its strong affinity for the zinc ion. nih.govnih.govtandfonline.com However, the benzamide group serves as an important alternative, particularly for achieving Class I selectivity. nih.govnih.govtandfonline.com The ortho-amino anilide moiety, a feature of some benzamide derivatives, is known to target a "foot pocket" adjacent to the active site in HDAC1-3, contributing to their selectivity. nih.gov

The choice of ZBG not only determines the potency of the inhibitor but also influences its selectivity profile. nih.govtandfonline.com While hydroxamic acids are often found in pan-HDAC inhibitors, benzamides are a hallmark of many Class I selective inhibitors. nih.gov The interaction of the ZBG with the zinc ion and surrounding amino acid residues in the active site tunnel is a key determinant of the inhibitor's efficacy and isoform specificity.

Cellular Consequences: Gene Expression Modulation and Acetylation Status

The inhibition of HDACs by this compound analogues leads to significant changes in the cellular environment, primarily through the modulation of gene expression and protein acetylation. nih.govnih.gov By preventing the removal of acetyl groups, these inhibitors cause an accumulation of acetylated histones, leading to a more relaxed chromatin structure. nih.gov This "open" chromatin state allows for the access of transcription factors to DNA, resulting in the expression of previously silenced genes, including tumor suppressor genes. nih.gov

Furthermore, the impact of these inhibitors extends beyond histones. Many non-histone proteins are also substrates for HDACs, and their acetylation status is altered upon HDAC inhibition. nih.gov For example, HDAC6 is a primary deacetylase for α-tubulin, a key component of the cytoskeleton. nih.gov Inhibition of HDAC6 leads to hyperacetylation of tubulin, which can affect microtubule-dependent cellular processes. nih.gov

The ability to selectively inhibit certain HDAC isoforms allows for more targeted effects on gene expression and protein acetylation. nih.gov For instance, Class I selective inhibitors primarily affect histone acetylation, leading to cell cycle arrest and apoptosis in cancer cells, while HDAC6-selective inhibitors would predominantly impact tubulin acetylation. nih.govgoogle.com Studies have shown that treatment with benzamide-based HDAC inhibitors can induce the expression of the cyclin-dependent kinase inhibitor p21, a key regulator of cell cycle progression. google.com

Phosphocholine-Specific Phospholipase C (PC-PLC) Inhibition

While HDAC inhibition is a major area of investigation, some analogues of this compound have also been explored for their activity against other enzymes. Information specifically detailing the inhibition of phosphocholine-specific phospholipase C (PC-PLC) by this compound analogues is not extensively available in the provided search results. Further research is required to fully elucidate the potential of this class of compounds as PC-PLC inhibitors.

Enzyme Inhibition beyond HDACs and PC-PLC

The inhibitory profile of this compound derivatives is not limited to HDACs. Research has demonstrated their potential to inhibit other classes of enzymes, including cholinesterases.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Several studies have investigated the ability of benzamide analogues to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical for the breakdown of the neurotransmitter acetylcholine. researchgate.nettandfonline.com Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. tandfonline.com

A variety of benzamide derivatives have shown inhibitory activity against both AChE and BChE. researchgate.nettandfonline.comnih.gov For instance, a series of benzamide and picolinamide (B142947) derivatives with a dimethylamine (B145610) side chain were synthesized and evaluated, with some compounds showing potent AChE inhibitory activity. tandfonline.com Structure-activity relationship studies revealed that the position of the dimethylamine side chain significantly influenced the inhibitory activity and selectivity. tandfonline.com

N-benzyl benzamide derivatives have emerged as particularly potent and selective inhibitors of BChE, with some compounds exhibiting sub-nanomolar IC50 values. acs.org In one study, N,N'-(1,4-phenylene)bis(3-methoxybenzamide) was found to be a highly active AChE inhibitor with an IC50 of 0.056 µM. researchgate.net

The table below presents data on the cholinesterase inhibitory activity of various benzamide derivatives.

| Compound/Derivative Class | Target Enzyme | IC50 Values |

| N,N'-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 µM. researchgate.net |

| Picolinamide derivative (7a) | AChE | 2.49 ± 0.19 μM. tandfonline.com |

| N-benzyl benzamide derivatives (S11-1014, S11-1033) | BChE | Sub-nanomolar. acs.org |

| N-(3-hydroxyphenyl)benzamide derivatives | AChE, BChE | Moderate inhibition. researchgate.net |

Lipoxygenase Inhibition

Analogues of this compound have been investigated for their ability to inhibit lipoxygenases (LOXs), a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids to produce leukotrienes and other lipid mediators of inflammation. google.com

One study synthesized a series of N-(3-hydroxyphenyl)benzamide derivatives and evaluated their inhibitory activity against lipoxygenase. researchgate.net Among the tested compounds, some demonstrated notable inhibitory potential. For instance, N-(3-hydroxyphenyl)benzamide itself and several of its O-alkylated derivatives were screened for their effectiveness. researchgate.net

In a different study focusing on 4-hydroxy-2-quinolinone carboxamides, which share some structural similarities, researchers identified compounds with significant LOX inhibitory activity. mdpi.com For example, carboxamides 3h and 3s were found to be potent inhibitors of soybean lipoxygenase, both exhibiting an IC₅₀ value of 10 μM. mdpi.com The structure-activity relationship (SAR) analysis revealed that the nature of the substituent on the amide nitrogen and the quinolinone core plays a crucial role in the inhibitory potency. mdpi.com Specifically, an N-phenyl substituent with a 4-fluoro-phenyl group attached to the amide bond (compound 3s ) showed strong activity, whereas replacing the N-phenyl with an N-methyl group resulted in a weak inhibitor. mdpi.com

Another class of related compounds, 3,5-di-tert-butyl phenol (B47542) derivatives, also showed dual inhibition of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov Compounds with a 3,5-di-tert-butyl-4-hydroxy-benzene scaffold were identified as optimal for this dual activity. nih.gov

These findings highlight the potential of benzamide and related structures as a scaffold for the development of novel anti-inflammatory agents targeting the lipoxygenase pathway.

Carbonic Anhydrase Inhibition

Benzamide derivatives have been recognized for their potential as carbonic anhydrase (CA) inhibitors. researchgate.net Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in various physiological processes. nih.gov

Several studies have explored the synthesis and CA inhibitory activity of various benzamide analogues. For instance, a series of fibrate-based N-acylsulfonamides were designed and tested against four human CA isoforms (hCA I, II, IX, and XII). These compounds demonstrated promising, sub-micromolar inhibitory activity with a degree of isozyme selectivity. bezmialem.edu.tr Molecular modeling suggested a direct interaction with the zinc ion in the active site of hCA I, II, and IX. bezmialem.edu.tr

In another study, new dihydro-pyrrol-2-one compounds with dual sulfonamide groups were synthesized and showed potent inhibition of tumor-associated hCA IX and hCA XII in the low nanomolar range. acs.org Furthermore, a study on iminothiazoline analogues identified (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide as a potent carbonic anhydrase inhibitor with an IC₅₀ value of 0.147 ± 0.03 µM. researchgate.net

These studies underscore the versatility of the benzamide scaffold in designing selective inhibitors for different carbonic anhydrase isoforms, which could have therapeutic applications in various diseases, including cancer and neurological disorders. nih.govresearchgate.net

Modulation of Cellular and Subcellular Processes

Analogues of this compound have demonstrated significant anti-proliferative effects on various cancer cell lines, often associated with perturbations in the cell cycle.

One study investigated the effects of 3-aminobenzamide (B1265367) (3-ABA), a related benzamide derivative, on the human carcinoma cell line A431. The results showed that 3-ABA inhibited cell growth and colony formation in a reversible manner. nih.gov This anti-proliferative activity was linked to effects on the cytoskeleton. nih.gov

Another structural analogue, 3-chloroprocainamide (3CPA), was found to induce a G₂/M cell cycle block in 70Z/3 cells. nih.gov This cell cycle arrest was observed to precede the induction of apoptosis. nih.gov Similarly, in human HL60 cells, 3CPA treatment led to an accumulation of cells in the G₂/M phase. nih.gov

A series of novel (E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides, which are structurally related to benzamides, were synthesized and evaluated for their anti-proliferative activity. bohrium.com Compound 5l from this series was identified as the most potent, exhibiting significantly higher cytotoxicity against three human cancer cell lines compared to the reference drugs PAC-1 and 5-FU. bohrium.com

Furthermore, novel 4-oxoquinazoline-based N-hydroxypropenamides were designed as histone deacetylase (HDAC) inhibitors. nih.gov Compounds 10l and 10m from this series not only showed potent HDAC inhibitory activity but also arrested SW620 cells in the G2/M phase of the cell cycle. nih.gov

The anti-proliferative activity of benzimidazole (B57391) derivatives has also been explored. rsc.org For example, compound 37j was found to be an effective G9a antagonist, leading to autophagy in the MCF-7 cancer cell line at lower concentrations and apoptosis at higher concentrations. rsc.org

These findings collectively indicate that benzamide analogues can exert their anti-proliferative effects through various mechanisms, including cell cycle arrest at different phases, highlighting their potential as a scaffold for the development of new anticancer agents.

The anti-cancer potential of this compound analogues is further underscored by their ability to induce apoptosis, or programmed cell death, in cancer cells.

The N-substituted benzamide, 3-chloroprocainamide (3CPA), has been shown to induce apoptosis through a p53-independent mechanism. nih.gov Treatment of HL60 cells with 3CPA resulted in the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway. nih.gov This was followed by the processing of procaspase-9 into its active form, caspase-9. nih.gov

Similarly, a study on novel (E)-Nʹ-(3-allyl-2-hydroxy)benzylidene-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides demonstrated that the most potent compound, 5l , strongly activated caspase activity and induced apoptosis in U937 cells. bohrium.com Another compound from the same series, 5f , also induced early apoptosis, albeit to a lesser extent. bohrium.com

Novel benzoxazole (B165842) derivatives have also been investigated for their apoptosis-inducing capabilities. tandfonline.com Compound 14b was found to arrest HepG2 cell growth at the Pre-G1 phase and induced apoptosis in 16.52% of the cells, a significant increase compared to the control. tandfonline.com This apoptotic effect was further supported by a 4.8-fold increase in the level of caspase-3. tandfonline.com

In the context of histone deacetylase inhibitors, two potent 4-oxoquinazoline-based N-hydroxypropenamides, 10l and 10m , were found to strongly induce both early and late apoptosis in SW620 cells. nih.gov

These studies demonstrate that benzamide analogues can trigger apoptosis through multiple pathways, including the mitochondria-mediated intrinsic pathway involving cytochrome c release and caspase activation. This ability to induce programmed cell death is a critical attribute for potential anti-cancer therapeutics.

A novel class of N-benzoyl-2-hydroxybenzamides has emerged as potent agents against the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis. nih.govmdpi.com These compounds exert their anti-parasitic effects by disrupting the unique secretory pathway of the parasite. nih.gov

A lead compound, QQ-437 , demonstrated robust activity against T. gondii in both in vitro and in vivo models. nih.govnih.gov Genome-wide investigations revealed that resistance to these N-benzoyl-2-hydroxybenzamides is mediated by adaptin-3β, a large protein component of the secretory protein complex. nih.govnih.gov

Treatment with N-benzoyl-2-hydroxybenzamides leads to alterations in the parasite's secretory organelles, including micronemes, rhoptries, and dense granules. nih.govresearchgate.net The most significant impact is observed on the acidocalcisomes/plant-like vacuole (PLV). nih.gov The mechanism involves interference with protein trafficking through the secretory pathway, which is essential for the parasite's survival and virulence. researchgate.net This disruption leads to the disappearance of the contents of the PLV and dense granules and the mis-targeting of proteins to other secretory organelles. researchgate.net

Notably, QQ-437 is also active against chloroquine-resistant Plasmodium falciparum, the parasite responsible for malaria. nih.gov This suggests that the disruption of the secretory pathway could be a viable strategy against a broader range of apicomplexan parasites. nih.gov The discovery of this novel mechanism of action presents a new scaffold for the development of improved inhibitors to combat the devastating diseases caused by these parasites. nih.govnih.gov

Receptor-Mediated Activities (e.g., P2X4 Receptor Antagonism)

Analogues of this compound have been identified as modulators of purinergic receptors, specifically the P2X4 receptor. The P2X4 receptor is a ligand-gated ion channel involved in various physiological and pathological processes, including neuropathic pain and neurodegenerative diseases. rsc.orgrsc.org

A study involving diversity-oriented synthesis produced a P2X4 receptor antagonist analogue, 6n , which is a morpholine (B109124) derivative. rsc.orgrsc.org This compound was shown to inhibit the ATP-induced calcium influx in astrocytoma cells stably transfected with the human P2X4 receptor. rsc.orgrsc.org

Further research led to the discovery of BAY-1797 (10 ), a potent and selective P2X4 antagonist. nih.gov This compound, identified through high-throughput screening and subsequent structure-guided optimization, demonstrated anti-inflammatory and anti-nociceptive effects in a mouse model of inflammatory pain. nih.gov

The development of P2X4 antagonists has been an area of active research. While some compounds have shown promise, challenges such as off-target effects, like the induction of cytochrome P450 enzymes, have been encountered. nih.gov Structure-guided optimization efforts have aimed to mitigate these issues by modifying the chemical structure to reduce binding to other receptors, such as the pregnane (B1235032) X receptor (PXR), while maintaining P2X4 inhibitory potency. nih.gov

The identification of benzamide analogues as P2X4 receptor antagonists highlights their potential for the treatment of conditions where this receptor plays a key role.

Antioxidant Mechanisms and Radical Scavenging Activity

Analogues of this compound have demonstrated notable antioxidant properties through various mechanisms, primarily centered on their ability to scavenge free radicals. The core chemical structure of these benzamide derivatives, often featuring hydroxyl and amino groups, is crucial to their antioxidant capacity.

Studies on hydroxy- and methoxy-substituted N-arylbenzamides have shown that the number and position of these substituents significantly impact their radical scavenging abilities. For instance, a series of N-arylbenzamides bearing different numbers of methoxy (B1213986) and hydroxy groups were evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. The results indicated that most of these compounds exhibited improved antioxidant properties compared to the standard antioxidant, butylated hydroxytoluene (BHT). acs.org A trihydroxy derivative, in particular, was identified as a highly promising lead compound for further development. acs.org

The DPPH radical scavenging assay is a common method to evaluate the antioxidant potential of these compounds. researchgate.netrjptonline.org In one study, N-(3-hydroxyphenyl)benzamide and its O-substituted derivatives were tested for their ability to scavenge DPPH radicals. researchgate.net Similarly, the antioxidant capacity of N-benzoyl-N'-naphthylthiourea derivatives was assessed by their ability to reduce the stable DPPH free radical. rjptonline.org The results showed that derivatives with specific substitutions, such as 4-trifluoromethyl (4CFBNTU) and 3-trifluoromethyl (3CFBNTU), had measurable IC₅₀ values, indicating their potential as radical scavengers, though weaker than standards like ascorbic acid and BHT. rjptonline.org

Another mechanism of antioxidant action is the scavenging of nitric oxide (NO) free radicals. A study on N-(1-(4-hydroxy-3-methoxybenzyl carbamoyl)-2-phenylvinyl) benzamide derivatives found that several compounds were effective NO scavengers. sphinxsai.com The presence of a hydroxyl group ortho to a methoxy group on the vanillinyl moiety was found to enhance this activity. sphinxsai.com The substitution pattern on the benzamide ring played a critical role, with electron-donating groups generally leading to better activity compared to electron-withdrawing groups. sphinxsai.com

The table below summarizes the antioxidant activity of selected benzamide analogues from various studies.

| Compound/Derivative | Assay | Activity/Result (IC₅₀) | Reference Compound |

| N-Arylbenzamides (Trihydroxy derivative 26) | DPPH, FRAP | Most promising potential | BHT |

| N-(1-(4-hydroxy-3-methoxybenzyl carbamoyl)-2-phenylvinyl) benzamide (Vanillinyl) | NO Scavenging | 62.5% scavenging at 100 μM | - |

| N-(1-(4-hydroxy-3-methoxybenzyl carbamoyl)-2-phenylvinyl) benzamide (4-dimethyl amino) | NO Scavenging | 64.9% scavenging at 100 μM | - |

| 4-CF₃-N-benzoyl-N'-naphthylthiourea (4CFBNTU) | DPPH | 189.6 ppm | Ascorbic Acid, BHT |

| 3-CF₃-N-benzoyl-N'-naphthylthiourea (3CFBNTU) | DPPH | 294.5 ppm | Ascorbic Acid, BHT |

This table is interactive. Click on the headers to sort the data.

Broad-Spectrum Biological Activity (e.g., Anti-inflammatory)

The benzamide scaffold is a key feature in many compounds with diverse pharmacological activities, including significant anti-inflammatory effects. researchgate.net Analogues of this compound have been investigated as inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines. archivepp.comontosight.ai

One area of research has focused on developing benzamide derivatives as selective COX-2 inhibitors, which are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects than non-selective NSAIDs. A compound featuring a 3-benzoyl-benzamide structure linked to an oxadiazole moiety, specifically 3-benzoyl-4-hydroxy-N-(5-(2-hydroxyphenyl)1,3,4-oxadiazole-2-yl)benzamide, was identified as a potent COX-2 inhibitor. archivepp.com This highlights the potential of combining the benzoyl-benzamide core with other pharmacophores to achieve targeted anti-inflammatory action.

The anti-inflammatory properties of benzamides can also stem from their ability to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). google.com Derivatives of hydroxamic acid containing an N-hydroxy-benzamide moiety have been shown to inhibit TNF-α production, suggesting their utility in treating inflammatory conditions. google.com The hydroxylamine (B1172632) group appears to be crucial for this anti-inflammatory activity. google.com Furthermore, the broader class of benzamides has been found to act by decreasing pro-inflammatory cytokines while increasing anti-inflammatory ones. ontosight.ai

Research into N-phenylcarbamothioylbenzamides has identified compounds with potent anti-inflammatory activity in carrageenan-induced paw edema tests in mice. nih.gov Notably, derivatives with dibromo and nitro substitutions on the phenyl ring (compounds 1e and 1h) showed significantly higher activity than the reference drug, indomethacin, and also demonstrated a lower risk of causing ulcers. nih.gov

The table below presents the anti-inflammatory activity of various benzamide analogues.

| Compound/Derivative | Target/Model | Activity (% Inhibition) / IC₅₀ | Reference Compound |

| 3-benzoyl-4-hydroxy-N-(5-(2-hydroxyphenyl)1,3,4-oxadiazole-2-yl)benzamide | COX-2 | IC₅₀: 0.616 µmol/L | Celecoxib |

| 2-((4-ethylphenoxy)methyl)-N-(2,4-dibromophenylcarbamothioyl)benzamide (1e) | Carrageenan-induced paw edema (CPE) | 61.45% | Indomethacin |

| 2-((4-ethylphenoxy)methyl)-N-(3-nitrophenylcarbamothioyl)benzamide (1h) | Carrageenan-induced paw edema (CPE) | 51.76% | Indomethacin |

| N-[α-Benzoylaminocinnamoyl]-3,5-dibromoanthranilic acid derivatives | Carrageenan-induced paw edema | Showed significant activity | Indomethacin |

| N-hydroxy-benzamide derivatives | TNF-α Production | Demonstrated inhibitory activity | - |

This table is interactive. Click on the headers to sort the data.

Vii. Preclinical Therapeutic Applications of 3 Benzoyl N Hydroxy Benzamide Analogues

Antineoplastic and Anticancer Evaluation in Cell-Based Assays

The development of novel anticancer therapeutics is a primary focus of research into 3-Benzoyl-N-hydroxy-benzamide analogues. Studies have demonstrated their effectiveness against a wide array of human cancer cell lines and have begun to uncover the molecular mechanisms driving their antitumor effects.

Analogues of this compound have demonstrated significant antiproliferative activity across numerous cancer cell lines. For instance, certain N-substituted benzamide (B126) derivatives showed inhibitory activity against the A549 lung cancer cell line. researchgate.net Specifically, ortho-(3,4,5-trimethoxybenzoyl)-acetanilides, a related class of compounds, were effective against A549 cells, with some analogues showing GI50 values as low as 71 nM. researchgate.net

In the context of colorectal cancer, derivatives have been tested against cell lines such as HCT116. nih.gov One novel benzamide derivative, VKNG-2, was shown to restore the efficacy of chemotherapeutic drugs in the S1-M1-80 colon cancer cell line by inhibiting a multidrug resistance transporter. nih.gov

The efficacy against breast cancer cell lines is particularly well-documented. N-substituted benzamide derivatives have been evaluated against MCF-7 and MDA-MB-231 cell lines. researchgate.net Other benzamide derivatives displayed significant antiproliferative effects in MCF-7 cells, with IC50 values in the low nanomolar range (10–33 nM). nih.govnih.gov These compounds were also potent against the triple-negative breast cancer cell line MDA-MB-231. nih.govnih.gov Furthermore, N-benzoyl-3-allylthiourea (BATU), an allylthiourea (B1665245) derivative, showed notable cytotoxicity against the MCF-7 cell line. nih.gov

With regard to ovarian cancer, research on phenyl amino thiazole (B1198619) compounds, which are structurally related, showed they can effectively inhibit the growth of the OVCAR-8 ovarian cancer cell line. mdpi.com For neurological cancers, certain 4-amino-N-hydroxy-benzamides have been identified as potential selective HDAC8 inhibitors suitable for treating neuroblastoma. google.com Additionally, other derivatives were tested against the U-87 glioblastoma cell line. cdnsciencepub.com Lastly, in liver cancer, novel arylamide derivatives containing a piperazine (B1678402) moiety have demonstrated potent inhibitory activity. csic.es

Table 1: Anticancer Activity of this compound Analogues in Various Cell Lines

| Compound Class/Derivative | Cancer Type | Cell Line(s) | Reported Activity (IC₅₀/GI₅₀) |

|---|---|---|---|

| N-Substituted Benzamides | Lung | A549 | Inhibitory activity observed researchgate.net |

| ortho-(3,4,5-Trimethoxybenzoyl)-acetanilides | Lung | A549 | GI₅₀ values from 71 nM to 750 nM researchgate.net |

| Thieno[2-3-b]pyridine Analogues | Colorectal | HCT116 | IC₅₀ < 100 nM for potent compounds nih.gov |

| Benzamide Derivatives | Breast | MCF-7 | IC₅₀ values of 10–33 nM nih.govnih.gov |

| Benzamide Derivatives | Breast (Triple-Negative) | MDA-MB-231 | IC₅₀ values of 23–33 nM nih.govnih.gov |

| N-benzoyl-3-allylthiourea (BATU) | Breast | MCF-7 | IC₅₀ value of 1.47 mM nih.gov |

| Phenyl Amino Thiazole Analogues | Ovarian | OVCAR-8 | Effective growth inhibition mdpi.com |

| 4-Amino-N-hydroxy-benzamides | Neuroblastoma | Not specified | Potent and selective HDAC8 inhibitors google.com |

| 3-Amino-4-hydroxy-benzenesulfonamide Derivatives | Glioblastoma | U-87 | Activity observed for some derivatives cdnsciencepub.com |

| Arylamide Derivatives with Piperazine | Liver | SMMC-7721, HuH-7 | Potent inhibitory activity csic.es |

A primary mechanism of action for many benzamide analogues is the inhibition of tubulin polymerization. nih.gov These compounds often act as colchicine-binding site inhibitors (CBSI), disrupting microtubule dynamics, which is crucial for cell division. nih.govnih.gov This interference leads to a blockade of the cell cycle in the G2/M phase and ultimately induces apoptosis, or programmed cell death. nih.govnih.govcsic.es For example, a novel arylamide derivative, MY-1121, was found to directly act on β-tubulin, inhibit tubulin polymerization, cause G2 phase arrest, and induce apoptosis in liver cancer cells. csic.es Similarly, certain β-lactam analogues of combretastatin (B1194345) A-4 confirmed that they target tubulin, leading to mitotic catastrophe and apoptosis in breast cancer cells. nih.gov

Another significant mechanism involves the inhibition of histone deacetylases (HDACs). google.comunl.pt HDACs are enzymes that play a critical role in regulating gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. This action results in the inhibition of tumor cell proliferation and the induction of apoptosis. google.com Specifically, certain 4-amino-N-hydroxy-benzamide derivatives have been identified as potent and selective inhibitors of HDAC6 or HDAC8, enzymes implicated in neuroblastoma and other cancers. google.com

Antimicrobial and Antifungal Potential

Beyond oncology, analogues of this compound have been investigated for their ability to combat microbial and fungal pathogens.

Derivatives of benzamide and hydroxamic acid have demonstrated notable antibacterial properties. Multiple studies have reported the efficacy of these compounds against Staphylococcus aureus, including methicillin-resistant strains (MRSA). mdpi.comnih.govnih.gov For example, certain 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives showed potent inhibitory activity against S. aureus with Minimum Inhibitory Concentrations (MICs) as low as 0.25-0.5 µg/mL. nih.gov Another study found that difluorobenzamide derivatives exhibited excellent antimicrobial activity against MRSA, with some compounds having MIC values of 4 µg/mL. mdpi.com N-alkyl urea (B33335) hydroxamic acids have also been identified as a class of inhibitors with activity against S. aureus. nih.gov

Regarding Helicobacter pylori, a key cause of gastric ulcers, research indicates potential activity. Benzhydroxamic acid (BHA) can react to form complexes that possess antibacterial activity against H. pylori. sigmaaldrich.comsigmaaldrich.com However, one report noted that BHA alone did not show a bactericidal effect against this bacterium, despite inhibiting its urease enzyme. ncats.io

Table 2: Antibacterial Activity of this compound Analogues

| Compound Class/Derivative | Bacterial Strain | Reported Activity |

|---|---|---|

| 4-Oxoquinazolin-3(4H)-yl)benzamides | Staphylococcus aureus | MICs = 0.25-0.5 µg/mL nih.gov |

| Difluorobenzamide Derivatives | Staphylococcus aureus (MRSA) | MICs = 4 µg/mL mdpi.com |

| N-Alkyl Urea Hydroxamic Acids | Staphylococcus aureus | MICs ≤ 4 μg/ml nih.gov |

| Benzhydroxamic Acid Complexes | Helicobacter pylori | Antibacterial activity observed sigmaaldrich.comsigmaaldrich.com |

The antifungal potential of this chemical family has been demonstrated, particularly against Candida albicans, a common opportunistic fungal pathogen. A benzamide derivative isolated from the fungus Fusarium chlamydosporium, fusarithioamide B, exhibited selective antifungal activity against C. albicans with a MIC of 1.9 µg/ml. nih.gov Another aminobenzamide derivative from a Fusarium species also showed significant activity against C. albicans. phcog.com Furthermore, studies on salicylanilides, which are structurally related to N-hydroxybenzamides, confirmed their antifungal action against Candida species. mdpi.com Other research has also confirmed the potential of various benzamide and hydroxamic acid derivatives to inhibit the growth of C. albicans. nih.govmdpi.commdpi.com

Antiparasitic Efficacy

Analogues based on the benzamide and hydroxamic acid scaffolds have emerged as promising candidates for treating a range of parasitic diseases.